molecular formula C15H14N2O4S B5883428 2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide

2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide

Cat. No. B5883428
M. Wt: 318.3 g/mol
InChI Key: LIRPAIRXCRFXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide, also known as MNTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTB is a member of the benzamide family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide is based on its ability to undergo a specific chemical reaction with proteases. When this compound is cleaved by a protease, it produces a fluorescent product that can be easily detected. This allows researchers to monitor protease activity in real-time and to study the role of proteases in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for proteases, this compound has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory cytokines and to reduce the severity of inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide is its high selectivity for certain proteases. This allows researchers to monitor specific proteases in real-time and to study their role in various biological processes. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines, and researchers must take this into account when using this compound in their experiments.

Future Directions

There are a number of potential future directions for research involving 2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases. Finally, there is ongoing research into the potential use of this compound as a tool for studying the role of proteases in cancer biology.

Synthesis Methods

The synthesis of 2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with methyl mercaptan to produce the methylthio derivative. The final step involves the reaction of the methylthio derivative with 3-nitroaniline to produce this compound.

Scientific Research Applications

2-methoxy-4-(methylthio)-N-(3-nitrophenyl)benzamide has been used extensively in scientific research due to its potential as a tool for studying various biological processes. One of the primary uses of this compound is as a fluorescent probe for the detection of proteases. This compound has been shown to be highly selective for certain proteases and can be used to monitor their activity in real-time.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-9-12(22-2)6-7-13(14)15(18)16-10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRPAIRXCRFXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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